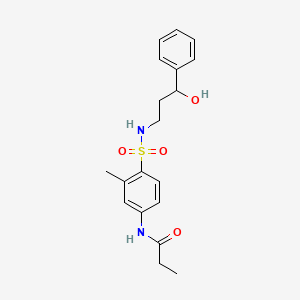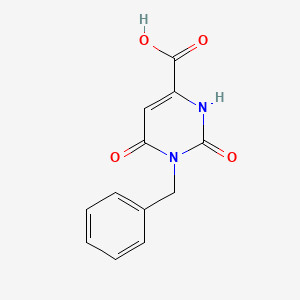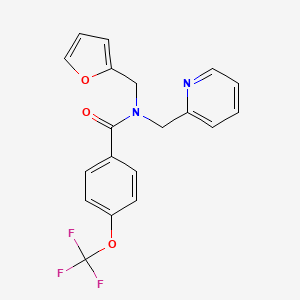
N-(4-(N-(3-hydroxy-3-phenylpropyl)sulfamoyl)-3-methylphenyl)propionamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compounds I found have similar structures to the one you’re asking about. They include ethyl N- (3-hydroxy-3-phenylpropyl)-N-methylcarbamate , N- (3-Hydroxy-3-phenylpropyl)-N-methylnitrous amide , and 1- (3-hydroxy-3-phenylpropyl)-4-phenyl-4-propionoxy-piperidine . These compounds typically contain a phenylpropyl group with a hydroxyl group, and a carbamate or amide group .
Molecular Structure Analysis
The molecular structures of these compounds typically include a phenylpropyl group with a hydroxyl group, and a carbamate or amide group . They also contain multiple bonds, aromatic bonds, and six-membered rings .Chemical Reactions Analysis
The chemical reactions involving these compounds are not well-documented in the sources I found .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds include a molecular weight in the range of 179.22 to 237.3 . They are typically stored at 2-8°C .Scientific Research Applications
Fluorescence Binding with Bovine Serum Albumin
The compound N-(4-(N-(3-hydroxy-3-phenylpropyl)sulfamoyl)-3-methylphenyl)propionamide, along with similar compounds, has been studied for its interactions with bovine serum albumin (BSA). In a study, the binding of these compounds with BSA was investigated using fluorescence and UV–vis spectral studies. The research also calculated thermodynamic parameters and binding constants, providing insights into the conformational changes in BSA (Meng et al., 2012).
Anti-Inflammatory Activity
Another area of interest is the anti-inflammatory activity of related compounds. For instance, a study synthesized and evaluated the anti-inflammatory activity of ibuprofen analogs, including N-hydroxy methyl derivative of 2(4-isobutyl phenyl) propionamide. These compounds were characterized by their analytical and spectral data, and some demonstrated potent anti-inflammatory activity (Rajasekaran et al., 1999).
Carbonic Anhydrase Inhibition
Compounds structurally similar to N-(4-(N-(3-hydroxy-3-phenylpropyl)sulfamoyl)-3-methylphenyl)propionamide have been evaluated for their inhibitory activity against various carbonic anhydrase isoenzymes. These studies contribute to the understanding of the molecular action of these compounds and their potential therapeutic applications (Supuran et al., 2013).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[4-[(3-hydroxy-3-phenylpropyl)sulfamoyl]-3-methylphenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4S/c1-3-19(23)21-16-9-10-18(14(2)13-16)26(24,25)20-12-11-17(22)15-7-5-4-6-8-15/h4-10,13,17,20,22H,3,11-12H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHCHMLBOSOUBRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC(=C(C=C1)S(=O)(=O)NCCC(C2=CC=CC=C2)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(3-oxo-3-(4-(pyridin-2-yl)piperazin-1-yl)propyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2964457.png)
![2-((1-ethyl-6-(4-fluorobenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(3-methoxybenzyl)acetamide](/img/structure/B2964458.png)

![4-[(5-chloro-2-hydroxyanilino)methylene]-2-methyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2964461.png)

![Potassium trifluoro(3-phenylbicyclo[2.2.1]heptan-2-yl)borate](/img/structure/B2964466.png)
![L-Asparagine, N2-[3-(1-methylethoxy)propyl]-N-(4-phenoxyphenyl)-](/img/structure/B2964467.png)
![Tert-butyl (3aS,7aS)-7a-(hydroxymethyl)-5-methyl-1,3,3a,4,6,7-hexahydropyrrolo[3,4-c]pyridine-2-carboxylate](/img/structure/B2964468.png)


![3'-(4-isopropylphenyl)-1-(4-methylbenzyl)-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione](/img/structure/B2964473.png)

![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide](/img/structure/B2964475.png)
![N-(2-(2-methylthiazol-4-yl)phenyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2964476.png)